N-(2-cyanocyclobutyl)benzamide
Description
N-(2-cyanocyclobutyl)benzamide is a synthetic benzamide derivative featuring a cyclobutyl ring substituted with a cyano group at the 2-position, linked to a benzamide moiety. The cyclobutyl ring introduces steric strain and conformational rigidity, which may influence reactivity and biological interactions.
Properties
IUPAC Name |
N-(2-cyanocyclobutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-6-7-11(10)14-12(15)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTSZQJYLGCNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C#N)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanocyclobutyl)benzamide typically involves the reaction of 2-cyanocyclobutylamine with benzoyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanocyclobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The benzamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as this compound oxides.
Reduction: Reduced products like N-(2-aminocyclobutyl)benzamide.
Substitution: Substituted benzamides with various functional groups replacing the amide nitrogen.
Scientific Research Applications
N-(2-cyanocyclobutyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-cyanocyclobutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl vs. This strain may also affect conformational stability in biological systems.
- Substituent Effects: The cyano group in the target compound differs from the oxo group in 3f and the chloro group in 3g. Electron-withdrawing cyano substituents may enhance metabolic stability compared to electron-donating groups like ethoxy in CTPB .
- Synthesis Yields : Yields for cyclobutyl derivatives (3f: 68%, 3g: 42%) suggest that bulky substituents (e.g., chloro) reduce efficiency, possibly due to steric hindrance during cyclization .
Key Observations :
- HDAC2 Inhibition: Benzamide derivatives with amino and imidazole substituents (e.g., N-(2-amino-5-imidazol-phenyl)benzamide) show strong HDAC2 binding, suggesting that electron-rich groups enhance activity . The cyano group in N-(2-cyanocyclobutyl)benzamide may similarly improve target engagement.
- p300 Modulation: Cyanobenzamide derivatives like CTPB exhibit dual roles as p300 activators or inhibitors, depending on substituents . The target compound’s cyano group could position it as a modulator of epigenetic enzymes.
- Antioxidant Activity: Natural benzamides with hydroxyl groups (e.g., N-(2-phenethyl)benzamide) show high antioxidant activity, whereas synthetic derivatives with cyano groups may prioritize stability over redox activity .
Physicochemical and ADMET Properties
Table 3: ADMET and Physicochemical Comparisons
Key Observations :
- Lipophilicity: The cyano group in this compound likely reduces LogP compared to lipophilic derivatives like CTPB (LogP ~5.0), improving water solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
